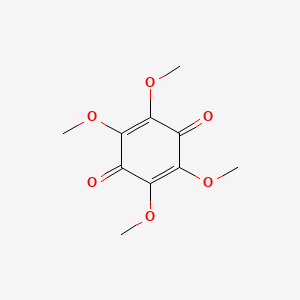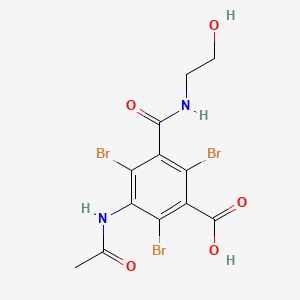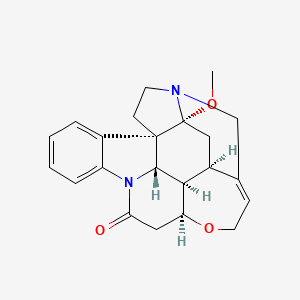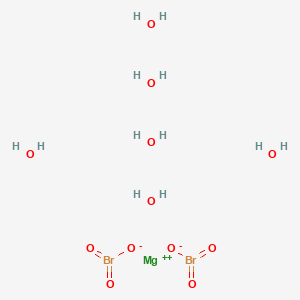![molecular formula C10H16O2 B1618604 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 702-67-0](/img/structure/B1618604.png)
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid, also known as Trop-2-enyl glycine, is a bicyclic amino acid. It is a derivative of glycine and is commonly used in scientific research due to its unique chemical structure and properties.2.2]octane-1-carboxylic acid.
Scientific Research Applications
Alkylation Studies
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid has been used in alkylation studies, specifically in the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol in methanesulfonic acid, yielding bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes (Mezhnev & Geivandov, 2011).
Inductive Effects in Molecules
This compound has been pivotal in evaluating inductive effects in isolated molecules. Studies have analyzed the energies of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, contributing to the understanding of substituent effects on molecular structures and acidities (Exner & Böhm, 2002).
Synthesis of Derivatives
In the realm of organic synthesis, 4-methylbicyclo[2.2.2]octane-1-carboxylic acid derivatives have been synthesized, like 4-methyltricyclo[2.2.2.03,5]octane-2,6-dione. These derivatives have applications in developing various chemical compounds and intermediates (Poupart, Lassalle, & Paquette, 2003).
Decarboxylative Acylation
The compound has been involved in studies of decarboxylative acylation, showcasing its use in synthesizing α-keto and α,β-unsaturated amides or esters. This is significant in the preparation of various organic compounds (Zhang et al., 2017).
Peptide Research
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid has also found application in peptide research. For instance, (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid has been used to study its ability to induce reverse turns into peptides (André et al., 2012).
Acidity Analysis
Research has also been conducted on the acidity of 4-methylbicyclo[2.2.2]octane-1-carboxylic acids, providing insights into the effects of substituents on acidity and electron density in weak acids (Wiberg, 2002).
properties
IUPAC Name |
4-methylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOYMYTWWCODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220468 | |
| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
702-67-0 | |
| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1618539.png)


